REACTION_CXSMILES
|
[CH:1]1([CH2:4][N:5]([CH2:32][CH:33]2[CH2:35][CH2:34]2)[C:6]2[C:11]([CH2:12]N(CC3C=C(C(F)(F)F)C=C(C(F)(F)F)C=3)C#N)=[CH:10][CH:9]=[C:8]([F:31])[N:7]=2)[CH2:3][CH2:2]1.[OH2:36].[N-]=[N+]=[N-].[Na+]>C(O)(C)C.[Br-].[Zn+2].[Br-]>[CH:1]1([CH2:4][N:5]([CH2:32][CH:33]2[CH2:35][CH2:34]2)[C:6]2[C:11]([CH:12]=[O:36])=[CH:10][CH:9]=[C:8]([F:31])[N:7]=2)[CH2:3][CH2:2]1 |f:2.3,5.6.7|
|
Name
|
[2-(bis-cyclopropylmethy-amino)-6-fluoro-pyridin-3-ylmethyl]-(3,5-bis-trifluoromethyl-benzyl)-cyanamide
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN(C1=NC(=CC=C1CN(C#N)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)F)CC1CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
38.4 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
115.6 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].[Zn+2].[Br-]
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate (2×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN(C1=NC(=CC=C1C=O)F)CC1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248 mg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |